Adatanserin hydrochloride
Overview
Description
Adatanserin hydrochloride is a chemical compound known for its potential neuroprotective effects. It is a mixed serotonin 1A receptor partial agonist and serotonin 2A and serotonin 2C receptor antagonist . Initially developed by Wyeth as a potential antidepressant, it was ultimately not pursued for clinical use . its unique properties have made it a subject of interest in scientific research, particularly in the study of depression and anxiety disorders .
Preparation Methods
The synthesis of Adatanserin hydrochloride involves several key steps:
Starting Materials: The synthesis begins with 2-(1-piperazinyl)pyrimidine and N-(2-bromoethyl)phthalimide.
Intermediate Formation: These starting materials undergo a series of reactions to form 2-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione.
Final Product: The intermediate is then reacted with 1-adamantanecarboxylic acid and 1-adamantanecarbonyl chloride to produce this compound.
Chemical Reactions Analysis
Adatanserin hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Adatanserin hydrochloride has several scientific research applications:
Neuroprotection: It has been shown to be neuroprotective against ischemia-induced glutamatergic excitotoxicity, mediated by blockade of the serotonin 2A receptor.
Depression and Anxiety: Its potential use in the study of depression and anxiety disorders due to its mixed serotonin receptor activity.
Ischemic Efflux Inhibition: Inhibition of ischemic efflux of endogenous amino acids, which can be useful in neurochemical studies.
Mechanism of Action
Adatanserin hydrochloride exerts its effects through its interaction with serotonin receptors:
Serotonin 1A Receptor: Acts as a partial agonist, which can modulate neurotransmission and potentially alleviate symptoms of depression and anxiety.
Serotonin 2A and 2C Receptors: Acts as an antagonist, which contributes to its neuroprotective effects by blocking excitotoxicity.
Comparison with Similar Compounds
Adatanserin hydrochloride is compared with other similar compounds:
Flibanserin: Another serotonin receptor modulator, but with different receptor affinity and clinical applications.
Volinanserin: A selective serotonin 2A receptor antagonist, used primarily in research.
Roluperidone: A cyclic amide derivative with high affinity for serotonin 2A and sigma 2 receptors.
This compound’s unique combination of partial agonist and antagonist activities at different serotonin receptors distinguishes it from these similar compounds, making it a valuable tool in neurochemical and pharmacological research .
Properties
CAS No. |
144966-96-1 |
---|---|
Molecular Formula |
C21H32ClN5O |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H |
InChI Key |
PPHCXMVJHQJEAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
Appearance |
Solid powder |
144966-96-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
127266-56-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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